N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at the 6-position. The compound’s structure is further modified by a pyridin-3-ylmethyl group at the sulfonamide nitrogen, which itself is substituted with a 2-oxopyrrolidin-1-yl moiety at the 5-position of the pyridine ring.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18-2-1-5-21(18)14-8-13(10-19-12-14)11-20-27(23,24)15-3-4-16-17(9-15)26-7-6-25-16/h3-4,8-10,12,20H,1-2,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKNOIHTWFDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxine core linked to a pyridine and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring and subsequent modifications to create the final sulfonamide structure. Various synthetic routes have been explored to optimize yields and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The pyridine ring may participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity to receptors.
- Enzyme Inhibition : The sulfonamide group is known for its role in enzyme inhibition, particularly in pathways related to bacterial growth and inflammation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the sulfonamide group have shown effectiveness against various bacterial strains.
A comparative study demonstrated that several synthesized derivatives had enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin. The mechanism of action is believed to involve interference with bacterial metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines. For example, compounds were tested against L929 fibroblast cells and showed varying degrees of cytotoxic effects depending on concentration and exposure time.
| Compound | 24h Viability (%) | 48h Viability (%) |
|---|---|---|
| A | 92 | 79 |
| B | 104 | 75 |
| C | 88 | 97 |
These results suggest that while some derivatives maintain low cytotoxicity, others may induce significant cell death at higher concentrations.
Therapeutic Applications
The pharmacological potential of this compound extends to:
- Antibacterial Treatments : Targeting infections resistant to conventional antibiotics.
- Neurological Disorders : Investigating its role as a ligand in receptor binding studies relevant to neurological therapies.
- Cancer Therapy : Exploring its cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on the biological activities of similar compounds:
- Antibacterial Efficacy : A series of benzamides containing oxadiazole moieties demonstrated significant antibacterial activity against resistant strains.
- Cytotoxic Effects : Compounds were evaluated for their ability to inhibit cell proliferation in cancer models, showing promise for further development.
Comparison with Similar Compounds
a) N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (G856-3090)
- Molecular Formula : C₁₉H₁₉N₃O₄S₂
- Molecular Weight : 417.5 g/mol
- Key Differences: Replaces the pyridin-3-ylmethyl-2-oxopyrrolidinyl group with a thiazole-ethyl substituent.
b) N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 1021062-84-9)
c) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Differences: Lacks the sulfonamide group but retains the benzodioxine core. The dimethylamino-methylphenyl group may enhance solubility and membrane permeability compared to sulfonamide derivatives .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
